Alicapistat

Description

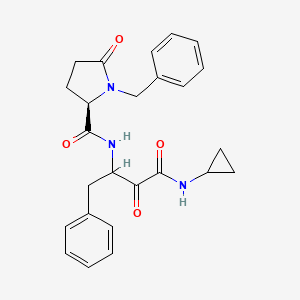

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLDHJRGTZHNHV-BPGUCPLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254698-46-8 | |

| Record name | Alicapistat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254698468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALICAPISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWF3F50KF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alicapistat: A Technical Guide to its Mechanism of Action as a Calpain Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

Alicapistat (ABT-957) is a potent, orally active, and selective inhibitor of the neutral cysteine proteases, calpain-1 (μ-calpain) and calpain-2 (m-calpain).[1][2][3] Developed initially for the treatment of Alzheimer's disease (AD), the mechanism of action of this compound centers on the mitigation of downstream pathological events triggered by calpain overactivation. Aberrant calpain activity is a significant contributor to the neurodegenerative cascade in AD, including amyloid-beta (Aβ) plaque formation and the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs).[2][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of Calpain-1 and Calpain-2

This compound's primary mechanism of action is the selective inhibition of calpain-1 and calpain-2.[3] These calcium-dependent proteases are ubiquitously expressed and play a crucial role in various cellular functions. However, in pathological conditions such as Alzheimer's disease, dysregulation of calcium homeostasis leads to sustained and excessive activation of calpains.[4] This overactivation contributes to neurodegeneration through multiple pathways.

This compound, as a calpain inhibitor, was developed to interrupt these pathological processes. While it showed promise in preclinical studies, clinical trials were terminated due to its inability to achieve sufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect.[2][5]

Impact on Amyloid-Beta (Aβ) Pathology

Preclinical studies have shown that calpain inhibition can modulate the production and clearance of Aβ peptides. The proposed mechanism involves the downregulation of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), and the upregulation of the ATP-binding cassette transporter A1 (ABCA1), which is involved in Aβ clearance.[6] By inhibiting calpain, this compound was hypothesized to reduce the overall Aβ burden in the brain.

Attenuation of Tau Hyperphosphorylation

Calpain activation is linked to the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. Calpain can cleave the p35 protein into p25, which is a potent activator of cyclin-dependent kinase 5 (CDK5).[4] Activated CDK5, in turn, hyperphosphorylates tau, leading to its aggregation into neurofibrillary tangles and subsequent neuronal dysfunction and death.[6] this compound, by inhibiting calpain, was expected to prevent the formation of p25 and thereby reduce the hyperphosphorylation of tau.[4][6]

Prevention of Synaptic Dysfunction

Aβ oligomers are known to induce synaptic dysfunction, an early event in the progression of Alzheimer's disease. Calpain has been implicated in mediating this Aβ-induced synaptic toxicity.[4] In preclinical models, this compound has been shown to prevent Aβ oligomer-induced deficits in synaptic transmission.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Parameter | Value | Reference |

| Human Calpain-1 | IC50 | 395 nM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pharmacokinetic Properties in Humans (Phase 1 Studies)

| Parameter | Value | Subject Population | Dosing Regimen | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Healthy subjects (18-55 years), healthy elderly subjects (≥65 years), and patients with mild to moderate AD | Single doses or multiple twice-daily doses for up to 14 days | [3][7] |

| Half-life (t1/2) | 7 - 12 hours | Healthy subjects (18-55 years), healthy elderly subjects (≥65 years), and patients with mild to moderate AD | Single doses or multiple twice-daily doses for up to 14 days | [3][7] |

| Dose Proportionality | Exposure was dose-proportional in the 50 to 1000 mg dose range | Healthy subjects (18-55 years), healthy elderly subjects (≥65 years), and patients with mild to moderate AD | Single doses or multiple twice-daily doses for up to 14 days | [3][7] |

| Cerebrospinal Fluid (CSF) Concentrations | 9 - 21 nM | Clinical trial subjects | Not specified | [5] |

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on published research, the following methodologies are representative of the types of experiments conducted to elucidate its mechanism of action.

Calpain Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory potency of this compound against calpain-1 and calpain-2.

Principle: The assay measures the enzymatic activity of purified calpain in the presence and absence of the inhibitor. A fluorogenic substrate is typically used, which upon cleavage by calpain, releases a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50 value.

Generalized Procedure:

-

Purified human calpain-1 or calpain-2 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer containing a reducing agent (e.g., DTT) and calcium.

-

The enzymatic reaction is initiated by the addition of a fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths.

-

The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the IC50 value.

Hippocampal Slice Culture Model of Aβ-induced Synaptic Dysfunction (General Protocol)

Objective: To assess the neuroprotective effects of this compound against Aβ-induced synaptic deficits.

Principle: Organotypic hippocampal slice cultures provide an ex vivo model that preserves the complex neuronal circuitry of the hippocampus. These cultures can be treated with Aβ oligomers to induce synaptic dysfunction, and the protective effects of co-administered compounds can be evaluated.

Generalized Procedure:

-

Hippocampal slices are prepared from postnatal rat or mouse pups and cultured on semi-permeable membrane inserts.

-

After a period of stabilization in culture, the slices are treated with Aβ oligomers in the presence or absence of this compound (e.g., 100 nM).[1]

-

Electrophysiological recordings (e.g., field excitatory postsynaptic potentials, fEPSPs) are performed to assess synaptic transmission and plasticity (e.g., long-term potentiation, LTP).

-

Changes in synaptic protein levels or neuronal morphology can also be assessed using immunohistochemistry or Western blotting.

Phase 1 Clinical Trial Design (General Overview)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.

Design: The Phase 1 program for this compound included studies in healthy young and elderly subjects, as well as patients with mild to moderate Alzheimer's disease.[3][7] The studies were designed as dose-escalation trials, with participants receiving single or multiple twice-daily doses of this compound for up to 14 days.[3][7]

Key Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, vital signs, and clinical laboratory measurements.[3]

-

Pharmacokinetics: Plasma concentrations of this compound were measured at various time points to determine parameters such as Tmax, half-life, and dose proportionality.[3][7]

-

Pharmacodynamics: In some studies, sleep parameters (particularly REM sleep) were assessed as a measure of CNS penetration and activity.[3]

Visualizations

Caption: this compound's mechanism in Alzheimer's disease.

Caption: Generalized workflow for a calpain inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. alzforum.org [alzforum.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]

- 7. Hippocampal slice culture protocol [assay-protocol.com]

Alicapistat as a Calpain Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alicapistat (also known as ABT-957) is a potent, selective, and orally active inhibitor of the intracellular cysteine proteases, calpain 1 (μ-calpain) and calpain 2 (m-calpain).[1][2] Developed by AbbVie, this compound was investigated as a potential therapeutic agent for Alzheimer's disease. The rationale for its development was based on the growing body of evidence implicating calpain overactivation in the key pathological processes of Alzheimer's, including the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein.[3][4][5]

Calpains are calcium-dependent proteases that play a crucial role in various cellular functions, including signal transduction, cytoskeletal remodeling, and apoptosis.[3][4][5] In the context of neurodegenerative diseases, dysregulation of calcium homeostasis leads to sustained calpain activation, which in turn contributes to neuronal damage and death.[3][4][5] this compound was designed to mitigate this pathological cascade by specifically targeting and inhibiting calpain 1 and 2.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways it modulates.

Mechanism of Action

This compound is a ketoamide-based peptidomimetic that acts as a reversible inhibitor of calpain 1 and 2.[6] Its chemical structure, (2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide, allows it to bind to the active site of calpains, thereby preventing the proteolytic cleavage of their substrates.[7] The α-ketoamide warhead is a key feature that confers reversibility to its inhibitory action.[8]

Quantitative Data

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in both preclinical and clinical studies. Below is a summary of the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | Parameter | Value | Species | Notes |

| Calpain-1 | Kᵢ | 0.13 µM | Human | The inhibitor constant (Kᵢ) indicates a high binding affinity of this compound for calpain-1.[6] |

| Calpain-1 | IC₅₀ | 395 nM | Human | The half-maximal inhibitory concentration (IC₅₀) further confirms its potent inhibition.[6] |

| Calpain-2 | - | Not specified | Human | This compound is consistently described as a potent and selective inhibitor of both calpain 1 and 2. |

Table 2: Summary of Phase 1 Clinical Trial Pharmacokinetic Parameters for this compound

| Parameter | Value | Population | Dosing Regimen |

| Time to Maximum Concentration (Tₘₐₓ) | 2 to 5 hours | Healthy subjects & patients with AD | Single and multiple twice-daily doses (50-1000 mg)[2] |

| Half-life (t₁/₂) | 7 to 12 hours | Healthy subjects & patients with AD | Single and multiple twice-daily doses[2] |

| Exposure (AUC) | Dose-proportional | Healthy subjects & patients with AD | 50 to 1000 mg dose range[2] |

Experimental Protocols

This section outlines a representative experimental protocol for determining the in vitro inhibitory activity of a compound like this compound against calpain enzymes.

In Vitro Calpain Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ value of this compound for calpain-1 and calpain-2.

Materials:

-

Purified human calpain-1 and calpain-2 enzymes

-

This compound (ABT-957)

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 2 mM CaCl₂, 5 mM β-mercaptoethanol)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the purified calpain-1 or calpain-2 enzyme to a working concentration in Assay Buffer.

-

Assay Reaction:

-

Add the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.

-

Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic calpain substrate to each well.

-

-

Data Acquisition: Immediately measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Signaling Pathways and Drug Development Workflow

Calpain-Mediated Pathological Cascade in Alzheimer's Disease

Overactivation of calpains in Alzheimer's disease is believed to contribute to neurodegeneration through multiple pathways. The following diagram illustrates the central role of calpain in Aβ production and tau hyperphosphorylation.

This compound Drug Development Workflow

The development of this compound followed a typical preclinical to clinical pipeline for a neurodegenerative disease drug candidate. The following workflow illustrates the key stages.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of calpains 1 and 2. Preclinical studies demonstrated its potential to modulate key pathological pathways in Alzheimer's disease. However, the Phase 1 clinical trials revealed a critical limitation: insufficient concentrations of the drug in the central nervous system to achieve a pharmacodynamic effect.[1] Despite the termination of its clinical development, this compound remains a valuable research tool for studying the role of calpains in neurodegeneration and other diseases. The development of this compound underscores the challenge of achieving adequate brain penetration for CNS drug candidates and highlights the importance of early and robust assessment of blood-brain barrier permeability in the drug discovery process. Future efforts in this area may focus on developing calpain inhibitors with improved pharmacokinetic properties to effectively target neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. esmed.org [esmed.org]

- 4. researchgate.net [researchgate.net]

- 5. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alzforum.org [alzforum.org]

- 8. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

Alicapistat (ABT-957): A Case Study in Calpain Target Validation for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alicapistat (also known as ABT-957) is a selective, orally active inhibitor of calpain 1 and 2, enzymes implicated in the pathophysiology of Alzheimer's disease (AD). Developed by AbbVie, this compound progressed to Phase 1 clinical trials for the treatment of AD before its discontinuation. The termination of the program was not due to safety concerns but rather a failure to achieve sufficient concentrations in the central nervous system (CNS) to engage its target, calpain, at therapeutic levels. This guide provides a comprehensive technical overview of the target validation for this compound in AD, detailing the preclinical rationale, available quantitative data, relevant experimental protocols, and the key signaling pathways involved. While specific preclinical efficacy data in animal models of AD are not extensively available in the public domain, this document synthesizes the existing information to serve as a valuable case study for researchers and professionals in the field of neurodegenerative drug discovery.

Introduction: The Rationale for Calpain Inhibition in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1][2] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline.

Calpains, a family of calcium-dependent cysteine proteases, are key mediators of cellular signaling and are implicated in various aspects of AD pathogenesis.[1][2] In the context of AD, dysregulation of calcium homeostasis leads to the aberrant activation of calpains.[1][2] This overactivation contributes to neurodegeneration through several mechanisms:

-

Amyloid-beta Pathology: Calpain activation has been shown to increase the production of Aβ by influencing the processing of the amyloid precursor protein (APP).[3]

-

Tau Pathology: Calpains can directly cleave tau, generating neurotoxic fragments.[4][5] Furthermore, calpain-mediated cleavage of p35 to the more stable p25 results in the hyperactivation of cyclin-dependent kinase 5 (Cdk5), a major tau kinase, leading to tau hyperphosphorylation and NFT formation.[1][3]

-

Synaptic Dysfunction: Calpains are involved in the cleavage of synaptic proteins, such as dynamin 1, which can impair synaptic vesicle recycling and contribute to synaptic deficits.[1]

-

Excitotoxicity: Calpains play a role in NMDA receptor signaling cascades that can lead to excitotoxic neuronal death.[1]

Given the multifaceted role of calpains in AD pathology, selective inhibition of these proteases emerged as a promising therapeutic strategy. This compound was developed as a potent and selective inhibitor of calpain 1 and 2 to test this hypothesis.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (Human Calpain 1) | 395 nM | [6] |

Table 2: this compound Phase 1 Clinical Trial Pharmacokinetics (Summary)

| Parameter | Observation | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 2 to 5 hours | [7] |

| Plasma Half-life (t1/2) | 7 to 12 hours | [7] |

| Dosing Regimen | Single doses or multiple twice-daily doses for up to 14 days | [7] |

| Cerebrospinal Fluid (CSF) Concentrations | 9-21 nM (at highest doses) | [6] |

| Target Engagement in CNS | Insufficient; CSF concentrations did not reach the in vitro IC50 for calpain inhibition. | [6][7] |

Experimental Protocols for Target Validation

The validation of calpain as a therapeutic target for AD using an inhibitor like this compound would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of calpain in cell or tissue lysates.

Objective: To determine the inhibitory potency of this compound on calpain activity.

Materials:

-

Cell or tissue lysates

-

Extraction Buffer (containing protease inhibitors, excluding those targeting cysteine proteases)

-

10X Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Active Calpain (Positive Control)

-

Calpain Inhibitor (e.g., Z-LLY-FMK, as a control inhibitor)

-

This compound (test compound)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons) or use brain tissue homogenates from an AD mouse model.

-

Lyse cells or homogenize tissue in ice-cold Extraction Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

85 µL of cell/tissue lysate (diluted to a consistent protein concentration) or Extraction Buffer for controls.

-

For the positive control, add active calpain to a well with Extraction Buffer.

-

For the negative control, add a known calpain inhibitor to a lysate well.

-

For testing this compound, add varying concentrations of the compound to lysate wells.

-

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with buffer and substrate only).

-

Calculate the percentage of calpain inhibition for each concentration of this compound compared to the untreated lysate control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Measurement of Aβ and Tau in Preclinical Models

Objective: To assess the effect of this compound on the levels of amyloid-beta and phosphorylated tau in cellular and animal models of Alzheimer's disease.

Models:

-

Cellular: Primary neurons or immortalized cell lines (e.g., N2a cells) transfected to overexpress human APP with familial AD mutations.

-

Animal: Transgenic mouse models of AD, such as the Tg2576 or 5XFAD mice, which develop age-dependent amyloid plaque pathology.[8][9][10]

Methodology (ELISA for Aβ40 and Aβ42):

-

Sample Collection:

-

Cell Culture: Collect conditioned media from treated and untreated neuronal cultures.

-

Animal Models: Collect brain tissue (e.g., hippocampus, cortex) from this compound-treated and vehicle-treated AD mice.

-

-

Sample Preparation:

-

Conditioned Media: Centrifuge to remove cell debris.

-

Brain Tissue: Homogenize the tissue in a suitable lysis buffer containing protease inhibitors. Perform sequential extractions to isolate soluble and insoluble (plaque-associated) Aβ fractions.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits specific for Aβ40 and Aβ42.

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Add prepared samples and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add the enzyme substrate and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of Aβ peptides.

-

Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.

-

Compare the levels of Aβ between this compound-treated and control groups.

-

Methodology (Western Blot for Phosphorylated Tau):

-

Sample Preparation:

-

Prepare brain tissue lysates from treated and control animals as described above.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205).

-

Wash and incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescent substrate.

-

Normalize the phosphorylated tau signal to total tau or a loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities and compare the levels of phosphorylated tau between treatment groups.

-

Signaling Pathways and Experimental Workflows

Calpain Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of calpain in the pathological cascades of Alzheimer's disease.

References

- 1. ABT-957 | ALZFORUM [alzforum.org]

- 2. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of calpain in the neuropathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpain-Mediated Tau Cleavage: A Mechanism Leading to Neurodegeneration Shared by Multiple Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain-mediated tau cleavage: a mechanism leading to neurodegeneration shared by multiple tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cris.tau.ac.il [cris.tau.ac.il]

- 9. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]

- 10. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Alicapistat: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alicapistat (ABT-957) is a potent, selective, and orally bioavailable inhibitor of calpain-1 and calpain-2 that was under development by AbbVie for the treatment of Alzheimer's disease. The rationale for its development was based on the "calpain-cathepsin hypothesis," which posits that overactivation of calpain plays a key role in the neurodegenerative cascade of Alzheimer's disease. Preclinical studies demonstrated that this compound could mitigate key pathological features associated with the disease, including excitotoxicity, amyloid-beta (Aβ)-induced synaptic dysfunction, and cognitive impairment. Despite a favorable safety profile in Phase I clinical trials, the development of this compound was discontinued (B1498344) due to insufficient target engagement in the central nervous system (CNS) at the doses tested. This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and safety data.

Mechanism of Action

This compound is a ketoamide-based, 1-benzyl-5-oxopyrrolidine-2-carboxamide (B1395742) that acts as a reversible inhibitor of the cysteine proteases calpain-1 and calpain-2. These calcium-dependent enzymes are implicated in various cellular processes, and their aberrant activation is linked to neurodegenerative pathways.

Calpain Inhibition

The primary mechanism of action of this compound is the inhibition of calpain-1 and calpain-2. Overactivation of these proteases in Alzheimer's disease is thought to contribute to neuronal damage through several pathways, including the cleavage of key synaptic proteins and the activation of downstream kinases involved in tau hyperphosphorylation.[1][2]

Selectivity Profile

This compound was designed as a selective inhibitor of calpains. While comprehensive public data on its selectivity against a wide panel of proteases is limited, one of its diastereomers, compound 1c , demonstrated high selectivity for calpain-1 over other cysteine proteases like cathepsin B, cathepsin K, and papain.[3]

In Vitro and In Vivo Efficacy

Preclinical studies demonstrated the potential of this compound to counteract key pathological events in Alzheimer's disease models.

Data Presentation

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| This compound (ABT-957) | Human Calpain-1 | 395 | Biochemical Assay | [4] |

| Diastereomer 1c | Human Calpain-1 | 78 | Biochemical Assay | [3] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Preclinical Efficacy of this compound

| Model | Key Findings | Quantitative Data | Reference |

| NMDA-induced neurodegeneration in rat hippocampal slice cultures | Prevention of excitotoxic neuronal death. | 385 nM this compound showed efficacy.[4] | [2] |

| Aβ oligomer-induced synaptic dysfunction in rat hippocampal slice cultures | Prevention of deficits in synaptic transmission. | 100 nM this compound was effective.[4] | [1][2] |

| Scopolamine-induced cognitive impairment in mice | Restoration of memory function. | A related diastereomer (1c ) at 10 mg/kg (i.p.) restored memory.[3] | [3] |

Note: Detailed dose-response data from these preclinical efficacy studies are not publicly available.

Pharmacokinetics and Safety

Preclinical Pharmacokinetics

Publicly available data on the preclinical pharmacokinetics of this compound in animal models is limited. It has been reported that this compound was shown to cross the rat blood-brain barrier after intraperitoneal injection.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |

| Rat | Intraperitoneal | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |

| Mouse | Intraperitoneal | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [3] |

Preclinical Toxicology

Detailed preclinical toxicology data, such as No-Observed-Adverse-Effect Levels (NOAELs), are not publicly available. However, Phase I clinical trials in healthy volunteers and patients with mild to moderate Alzheimer's disease indicated that this compound was well-tolerated with no significant adverse events reported.[5]

Experimental Protocols

Calpain Activity Assay

A common method to assess calpain inhibition is a fluorometric assay based on the cleavage of a specific substrate.

-

Principle: The assay utilizes a fluorogenic calpain substrate, such as Ac-LLY-AFC. In its intact form, the substrate emits light at a specific wavelength (e.g., 400 nm). Upon cleavage by active calpain, a fluorescent product (AFC) is released, which emits light at a different wavelength (e.g., 505 nm). The increase in fluorescence intensity is directly proportional to calpain activity.

-

Procedure:

-

Recombinant human calpain-1 or -2 is incubated with the test compound (this compound) at various concentrations in an appropriate assay buffer.

-

The fluorogenic substrate is added to initiate the reaction.

-

The reaction is incubated at 37°C for a specified period.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for the substrate.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

NMDA-Induced Neurodegeneration in Organotypic Hippocampal Slice Cultures

This ex vivo model is used to evaluate the neuroprotective effects of compounds against excitotoxicity.

-

Principle: Organotypic hippocampal slice cultures maintain the three-dimensional structure of the hippocampus. Exposure to N-methyl-D-aspartate (NMDA), an agonist of the NMDA receptor, induces excessive calcium influx and subsequent neuronal death, mimicking excitotoxicity.

-

Procedure:

-

Hippocampal slices are prepared from postnatal rat or mouse pups and cultured on membrane inserts.

-

After a period of stabilization in culture, the slices are pre-incubated with this compound at various concentrations.

-

NMDA is then added to the culture medium to induce excitotoxicity.

-

After a defined exposure period, cell death is quantified using methods such as propidium (B1200493) iodide (PI) staining, which labels the nuclei of dead cells, or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

The neuroprotective effect of this compound is determined by the reduction in cell death compared to NMDA-treated control slices.

-

Amyloid-Beta Oligomer-Induced Synaptic Dysfunction

This assay assesses the ability of a compound to protect against the detrimental effects of Aβ oligomers on synaptic function.

-

Principle: Soluble Aβ oligomers are known to impair synaptic plasticity, a cellular correlate of learning and memory. This can be measured electrophysiologically as a deficit in long-term potentiation (LTP) in hippocampal slices.

-

Procedure:

-

Acute hippocampal slices are prepared from adult rodents.

-

The slices are incubated with pre-formed Aβ oligomers in the presence or absence of this compound.

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.

-

LTP is induced by high-frequency stimulation of the Schaffer collateral pathway.

-

The magnitude of LTP is compared between control slices, Aβ-treated slices, and slices treated with Aβ and this compound. A rescue of the Aβ-induced LTP deficit indicates a synaptoprotective effect.

-

Scopolamine-Induced Cognitive Impairment in Mice

This in vivo model is used to assess the pro-cognitive effects of a compound.

-

Principle: Scopolamine (B1681570) is a muscarinic acetylcholine (B1216132) receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. This model is often used to screen for compounds with potential therapeutic benefit in cognitive disorders.

-

Procedure:

-

Mice are administered scopolamine (typically via intraperitoneal injection) to induce amnesia.

-

The test compound (this compound or a related analog) is administered before or after the scopolamine injection.

-

Cognitive function is assessed using various behavioral tasks, such as the Morris water maze (spatial learning and memory), passive avoidance test (fear-motivated memory), or novel object recognition test (recognition memory).

-

An improvement in performance in the behavioral task compared to the scopolamine-treated control group indicates a cognitive-enhancing effect of the compound.

-

Visualizations

Caption: Calpain Signaling Pathway in Alzheimer's Disease and the Point of Intervention for this compound.

References

- 1. ABT-957 | ALZFORUM [alzforum.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of ABT-957 (Alicapistat): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-957, also known as Alicapistat, is a selective, orally active inhibitor of calpains 1 and 2, developed by AbbVie for the potential treatment of Alzheimer's disease (AD). The rationale for its development was centered on the "calpain-cathepsin hypothesis," which implicates the aberrant activation of these calcium-dependent cysteine proteases in the neurodegenerative cascade of AD. Preclinical studies demonstrated the potential of calpain inhibition in various models of neurodegeneration. ABT-957 advanced into Phase 1 clinical trials but was ultimately discontinued (B1498344) due to insufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect. This whitepaper provides a comprehensive technical overview of the discovery, preclinical and clinical development of ABT-957.

Introduction and Rationale

Calpains are intracellular, non-lysosomal cysteine proteases that are activated by elevated intracellular calcium levels. In the context of Alzheimer's disease, neuronal calcium homeostasis is disrupted, leading to the sustained activation of calpains. This overactivation is believed to contribute to key pathological features of AD through the cleavage of various substrates.

ABT-957 was designed as a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide, a chemical structure intended to provide enhanced metabolic stability and selectivity for calpains.

Chemical Information:

-

Compound Name: ABT-957, this compound

-

Chemical Name: (2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide

-

Molecular Formula: C₂₅H₂₇N₃O₄

-

Mechanism of Action: Selective inhibitor of calpain-1 and calpain-2

Mechanism of Action and Signaling Pathway

The primary target of ABT-957 is the calpain enzyme. The proposed mechanism of action in Alzheimer's disease involves the inhibition of downstream pathological events triggered by calpain overactivation.

The Calpain Hypothesis in Neurodegenerative Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative disorders such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) represent a growing global health challenge. While their etiologies are distinct, a converging pathological mechanism is the dysregulation of intracellular calcium homeostasis, leading to the aberrant activation of calpains. Calpains are a family of calcium-dependent cysteine proteases that, under physiological conditions, are involved in vital cellular processes. However, their sustained hyperactivation in neurodegenerative conditions triggers a cascade of detrimental events, including the cleavage of essential neuronal proteins, synaptic dysfunction, and ultimately, neuronal death. This "calpain hypothesis" positions these proteases as critical mediators of neurodegeneration and, consequently, as promising therapeutic targets. This technical guide provides a comprehensive overview of the calpain hypothesis, presenting key quantitative data, detailed experimental protocols for assessing calpain activity, and visual diagrams of the core signaling pathways.

The Core of the Calpain Hypothesis

The central tenet of the calpain hypothesis is that a sustained increase in intracellular calcium levels, a common feature in many neurodegenerative diseases, leads to the pathological overactivation of calpains.[1][2] This uncontrolled proteolytic activity contributes to the hallmark pathologies of these disorders.

Key aspects of the calpain hypothesis include:

-

Calcium Dysregulation as the Trigger: Various insults, including excitotoxicity, mitochondrial dysfunction, and oxidative stress, disrupt neuronal calcium homeostasis, leading to elevated cytosolic calcium concentrations that surpass the threshold for calpain activation.[1][3]

-

Calpain Isoforms in Neurodegeneration: The two major ubiquitously expressed calpain isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), have distinct roles. Calpain-1 is activated by micromolar calcium concentrations and is implicated in synaptic plasticity, while calpain-2 requires millimolar concentrations for activation and is more commonly associated with neurotoxic processes.[4]

-

Proteolytic Damage to Key Substrates: Hyperactivated calpains cleave a wide range of neuronal proteins, leading to either loss of function or the generation of toxic fragments. This cleavage disrupts cellular function and contributes to the specific pathologies of different neurodegenerative diseases.[5]

-

Therapeutic Potential of Calpain Inhibition: The central role of calpains in neurodegeneration suggests that inhibiting their activity could be a viable therapeutic strategy to slow or halt disease progression.[6][7]

Calpain Dysregulation in Major Neurodegenerative Disorders

Alzheimer's Disease (AD)

In AD, calpain activation is intricately linked to the two main pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau.[6][8]

-

Impact on Amyloid-Beta: Calpains can influence the processing of amyloid precursor protein (APP), potentially increasing the production of neurotoxic Aβ peptides. However, some studies suggest that the primary neuroprotective effects of calpain inhibitors may occur downstream of Aβ production.[6]

-

Role in Tau Pathology: Calpains contribute to tau hyperphosphorylation by cleaving and activating key kinases like cyclin-dependent kinase 5 (Cdk5) and glycogen (B147801) synthase kinase 3β (GSK3β).[9] Additionally, calpains directly cleave tau, generating truncated fragments, such as a 17-kDa fragment, that can be neurotoxic and may seed further tau aggregation.[10][11]

-

Synaptic Dysfunction: Calpain-mediated cleavage of synaptic proteins contributes to the synaptic deficits and cognitive decline observed in AD.[12]

Parkinson's Disease (PD)

In PD, the progressive loss of dopaminergic neurons in the substantia nigra is associated with calpain overactivation.[4][13]

-

α-Synuclein Aggregation: Calpains cleave α-synuclein, a key component of Lewy bodies, which may promote its aggregation and toxicity.[14]

-

Neuroinflammation and Oxidative Stress: Calpain activation is linked to microglial activation, the production of pro-inflammatory cytokines, and increased reactive oxygen species (ROS), all of which contribute to the neuroinflammatory environment in PD.[4][7]

-

Mitochondrial Dysfunction: A vicious cycle exists where mitochondrial dysfunction leads to calcium dysregulation and calpain activation, which in turn further damages mitochondria.

Huntington's Disease (HD)

HD is caused by a polyglutamine expansion in the huntingtin (Htt) protein. Calpain-mediated cleavage of mutant Htt (mHtt) is a critical step in its pathogenesis.[15]

-

Generation of Toxic Fragments: Calpains cleave mHtt, producing N-terminal fragments that are more prone to aggregation and are more toxic than the full-length protein.[15][16] The susceptibility of Htt to calpain cleavage is dependent on the length of the polyglutamine repeat.[15]

-

Nuclear Accumulation of Fragments: Calpain- and caspase-derived Htt fragments have been shown to accumulate in the nucleus, contributing to cellular dysfunction.[16]

Amyotrophic Lateral Sclerosis (ALS)

In ALS, the degeneration of motor neurons is linked to calpain-mediated pathology.

-

TDP-43 Pathology: Calpains cleave TAR DNA-binding protein 43 (TDP-43), a key protein found in the pathological inclusions in most ALS cases. This cleavage generates aggregation-prone fragments that contribute to TDP-43 mislocalization and pathology.[17][18]

-

Neurofilament Degradation: Calpains are involved in the breakdown of neurofilaments, essential components of the axonal cytoskeleton, which is a hallmark of ALS pathology.[19]

Quantitative Data on Calpain Activity and Substrate Cleavage

The following tables summarize key quantitative findings from studies on the role of calpains in neurodegenerative disorders.

Table 1: Calpain Activity in Neurodegenerative Disorders

| Disease Model/Patient Tissue | Measurement | Finding | Reference |

| APP/PS1 Mouse Model of AD | Spectrin (B1175318) Breakdown Product (150-kDa) | Increased levels in neuronal cultures compared to wild-type. | [20] |

| Temporal Cortex of AD Patients | Spectrin Breakdown Products | Enhanced calpain activity indicated by increased spectrin cleavage. | [10] |

| MPTP Mouse Model of PD | Bax/Bcl-2 Ratio | Apoptotic Bax proteins significantly upregulated (21%, p<0.05) in MPTP mice, which was reduced by calpeptin. | [21] |

| Caudate of Human HD Patients | Activated Calpain | Activated calpain detected in HD tissue but not in age-matched controls. | [15] |

| Spinal Cord of ALS Patients | Calpain-dependent TDP-43 fragments | Presence of calpain-cleaved TDP-43 fragments. | [18] |

Table 2: Calpain-Mediated Cleavage of Key Substrates

| Substrate | Disease Context | Measurement | Finding | Reference | | :--- | :--- | :--- | :--- | | Tau | Alzheimer's Disease | 17-kDa Tau Fragment | High levels observed in the temporal cortex of AD patients. |[10] | | Tau | Frontotemporal Dementia | 35-kDa Tau Fragment | Increased tau fragments (35-45 kDa) in R406W mutant samples, which was decreased by a calpain inhibitor. |[22] | | Huntingtin (Htt) | Huntington's Disease | In vitro cleavage | Mutant Htt is more readily cleaved by calpain than wild-type Htt. |[15] | | αII-Spectrin | Traumatic Brain Injury | Spectrin Breakdown Products (SBDPs) | Calpain-mediated SBDPs (150/145 kDa) are indicative of necrotic/excitotoxic injury. |[23] |

Table 3: Effects of Calpain Inhibitors

| Inhibitor | Disease Model | Measurement | Effect | Reference |

| E64 | Aβ42-treated hippocampal slices | Long-Term Potentiation (LTP) | Rescued Aβ42-induced deficits in LTP with an ED50 of 650 nM. | [6] |

| Calpeptin | MPTP Mouse Model of PD | Pro-inflammatory Cytokines | Reduced elevated levels of TNFα, IL-1β, IL-7, and IL-12. | [7] |

| ALLN (Calpain Inhibitor I) | APP-expressing 293 cells | Aβ40 and Aβ42 secretion | Increased at low concentrations, decreased at high concentrations. | [24] |

| BDA-410 | APP/PS1 Mouse Model of AD | Aβ40 and Aβ42 levels | No significant reduction in brain or blood Aβ levels after 5 months of treatment. | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the calpain hypothesis.

Fluorometric Calpain Activity Assay

This assay measures calpain activity in cell lysates or tissue homogenates based on the cleavage of a fluorogenic substrate.

Materials:

-

Calpain Activity Assay Kit (e.g., Abcam ab65308 or Sigma-Aldrich MAK228)

-

Extraction Buffer

-

10X Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Active Calpain (Positive Control)

-

Calpain Inhibitor (Negative Control)

-

96-well black plates with clear bottoms

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

-

Microcentrifuge

-

Pipettes and pipette tips

Procedure:

-

Sample Preparation (Cells):

-

Harvest 1-2 x 10^6 cells and pellet by centrifugation.

-

Wash cells with cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes, mixing gently several times.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice.

-

Determine protein concentration of the lysate.

-

-

Sample Preparation (Tissues):

-

Homogenize 10 mg of tissue in 100 µL of ice-cold Extraction Buffer using a Dounce homogenizer on ice.

-

Follow steps 1.4-1.7 from the cell preparation protocol.

-

-

Assay Reaction:

-

Dilute cell or tissue lysate (50-200 µg of protein) to a final volume of 85 µL with Extraction Buffer in a 96-well plate.

-

Positive Control: In a separate well, add 1-2 µL of Active Calpain to 83-84 µL of Extraction Buffer.

-

Negative Control: In another well, use lysate from untreated cells or add 1 µL of Calpain Inhibitor to your treated sample.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at Ex/Em = 400/505 nm.

-

-

Data Analysis:

-

Compare the fluorescence intensity of treated samples to the negative control to determine the change in calpain activity.

-

Activity can be expressed as Relative Fluorescent Units (RFU) per milligram of protein.

-

Casein Zymography for Calpain Isoform Activity

This technique allows for the detection and differentiation of calpain isoforms based on their electrophoretic mobility and proteolytic activity against casein embedded in a polyacrylamide gel.

Materials:

-

Non-denaturing polyacrylamide gel with 0.2% (w/v) casein

-

Tris-glycine electrophoresis buffer containing 1 mM EGTA

-

Calpain activation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM DTT, 5 mM CaCl2)

-

Coomassie Brilliant Blue G-250 staining solution

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates in a non-denaturing buffer.

-

Determine protein concentration.

-

-

Electrophoresis:

-

Load equal amounts of protein per lane onto the casein-containing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 80V) for 3 hours in a cold room or on ice.

-

-

Calpain Activation:

-

After electrophoresis, incubate the gel in the calpain activation buffer for 12-24 hours at room temperature with gentle shaking. This allows the separated calpains to refold and digest the casein in the presence of calcium.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue G-250 for 30 minutes.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of casein degradation by calpain.

-

Different calpain isoforms will migrate to different positions in the gel, allowing for their differentiation.

-

Western Blotting for α-Spectrin Breakdown Products (SBDPs)

This protocol is used to quantify calpain activation by detecting the specific breakdown products of α-spectrin.

Materials:

-

Primary antibody against α-spectrin that recognizes the full-length protein and its breakdown products (SBDP150, SBDP145, and SBDP120).

-

Secondary antibody conjugated to HRP.

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Standard western blotting equipment and reagents.

Procedure:

-

Protein Extraction and Quantification:

-

Extract total protein from cells or tissues using a suitable lysis buffer.

-

Quantify protein concentration.

-

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-α-spectrin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Perform densitometric analysis to quantify the levels of full-length α-spectrin (240 kDa) and the calpain-specific breakdown products (SBDP150 and SBDP145). The caspase-3 specific breakdown product (SBDP120) can also be monitored.[25]

-

Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).

-

Visualizing the Calpain Hypothesis

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the calpain hypothesis.

Signaling Pathway of Calpain Activation and Neurodegeneration

References

- 1. Calpain Zymography: General Methodology and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Casein zymography: a method to study mu-calpain, m-calpain, and their inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cibtech.org [cibtech.org]

- 5. An ultrasensitive, continuous fluorometric assay for calpain activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain Zymography: General Methodology and Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Involvement of calpain in the neuropathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calpain-Mediated Tau Cleavage: A Mechanism Leading to Neurodegeneration Shared by Multiple Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calpain-mediated tau cleavage: a mechanism leading to neurodegeneration shared by multiple tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calpain activation and progression of inflammatory cycles in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Casein Zymography for Analysis of Calpain-1 and Calpain-2 Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. Calpain Activation in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of calpain cleavage of huntingtin reduces toxicity: accumulation of calpain/caspase fragments in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Calpain plays a crucial role in TDP-43 pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A role for calpain-dependent cleavage of TDP-43 in amyotrophic lateral sclerosis pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. amylyx.com [amylyx.com]

- 20. JCI - Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease [jci.org]

- 21. Calpain Mediated Expansion of CD4+ Cytotoxic T Cells in Rodent Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Spectrin Breakdown Products (SBDPs) as Potential Biomarkers for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Calpain inhibitor I increases beta-amyloid peptide production by inhibiting the degradation of the substrate of gamma-secretase. Evidence that substrate availability limits beta-amyloid peptide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Alicapistat and its Potential Impact on Synaptic Plasticity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alicapistat, a selective inhibitor of calpain-1 and calpain-2, was developed as a potential therapeutic for Alzheimer's disease. While clinical trials were halted due to insufficient central nervous system exposure, the role of its targets—calpains—in fundamental neurological processes remains a critical area of investigation.[1][2] This technical guide delves into the established and theoretical effects of calpain inhibition on synaptic plasticity, a cellular mechanism crucial for learning and memory. By examining the functions of calpain-1 and calpain-2 at the synapse, we extrapolate the potential, albeit currently undemonstrated, impact of this compound. This document will detail the distinct roles of calpain isoforms in long-term potentiation (LTP), summarize the effects of other calpain inhibitors on synaptic function, and present relevant experimental protocols. Furthermore, we will explore the "calpain-cathepsin hypothesis" and the separate but related role of cathepsins in synaptic remodeling to provide a comprehensive overview for researchers in neuropharmacology and drug development.

Introduction to this compound and its Molecular Targets

This compound is an orally active, selective inhibitor of two major isoforms of calpain: calpain-1 (μ-calpain) and calpain-2 (m-calpain).[3] These are calcium-dependent cysteine proteases that modulate protein function through limited proteolysis rather than complete degradation.[4][5] Calpain overactivation is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's, where it is thought to contribute to the degradation of essential neuronal proteins.[3][6]

Phase 1 clinical trials for this compound in healthy subjects and patients with mild to moderate Alzheimer's disease assessed its pharmacokinetics, safety, and tolerability. While the drug was found to be safe, it did not demonstrate a significant effect on central nervous system parameters, suggesting inadequate concentrations in the brain. This ultimately led to the discontinuation of its development for Alzheimer's disease.

Despite this outcome, the scientific rationale for calpain inhibition in neurological disorders remains compelling. Calpains are deeply involved in the molecular machinery of synaptic plasticity, the process by which synapses strengthen or weaken over time, forming the cellular basis of learning and memory.[7][8] This guide will, therefore, focus on the extensive preclinical evidence detailing the role of calpains in synaptic plasticity to illuminate the potential effects of a brain-penetrant calpain inhibitor like this compound.

The Dichotomous Role of Calpains in Synaptic Plasticity

Synaptic plasticity is most commonly studied through models of long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening. The two primary calpain isoforms targeted by this compound, calpain-1 and calpain-2, play opposing roles in this process.

Calpain-1 activation is considered a crucial step for the induction of LTP.[7][8] It is generally neuroprotective and its activation facilitates the structural and functional changes required for synaptic strengthening.[9]

Calpain-2 , in contrast, acts as a molecular brake on LTP, limiting the extent of potentiation.[7][8] Its prolonged activation is associated with neurodegenerative processes and synaptic weakening.[9][10]

This yin-yang relationship suggests that a non-specific inhibitor like this compound could have complex effects. However, in pathological states characterized by calpain overactivation, inhibition is hypothesized to be beneficial by restoring homeostasis.

Calpain Substrates at the Synapse

The influence of calpains on synaptic plasticity is mediated by the cleavage of a wide array of synaptic proteins. This limited proteolysis can alter protein function, localization, and stability. A summary of key calpain substrates at the synapse is provided in Table 1.

| Substrate Category | Specific Protein | Function in Synaptic Plasticity | Effect of Calpain Cleavage |

| Cytoskeletal Proteins | Spectrin | Maintains dendritic spine structure and anchors membrane proteins. | Alters spine morphology and facilitates receptor trafficking.[4][11] |

| Microtubule-Associated Proteins (MAPs) | Regulate microtubule stability, crucial for axonal transport. | Can disrupt cytoskeletal integrity.[5] | |

| Scaffolding Proteins | PSD-95 | Major postsynaptic density protein that anchors glutamate (B1630785) receptors. | May alter receptor stability and abundance at the synapse.[4] |

| GRIP1 | Involved in the trafficking and stabilization of AMPA receptors. | Can impact AMPA receptor synaptic localization.[4] | |

| Glutamate Receptors | NMDA Receptor Subunits (GluN2A/B) | Calcium influx through these receptors is a key trigger for LTP. | Truncation of C-terminal domains can alter receptor function.[4] |

| AMPA Receptor Subunits (GluA1/2) | Mediate fast excitatory transmission; their insertion into the synapse is a hallmark of LTP. | Cleavage can affect receptor trafficking and function.[4] | |

| Kinases & Phosphatases | CaMKIIα | A key kinase in LTP induction and maintenance. | Cleavage removes the auto-inhibitory domain, leading to persistent activation.[4] |

| Striatal-Enriched protein Phosphatase (STEP) | Dephosphorylates and promotes the endocytosis of AMPA receptors. | Degradation by calpain-2 can limit receptor internalization.[7] |

Signaling Pathways of Calpain in Synaptic Plasticity

The activation of calpains during LTP is initiated by a rise in intracellular calcium, typically via NMDA receptors. This triggers a cascade of proteolytic events that remodel the synapse.

Experimental Evidence: Calpain Inhibitors Block Long-Term Potentiation

Given the absence of direct data on this compound's effect on synaptic plasticity, we turn to preclinical studies using other calpain inhibitors. These studies consistently demonstrate that inhibiting calpain activity can prevent the induction of LTP.

Quantitative Data on Calpain Inhibitor Effects on LTP

The following table summarizes results from key studies that have quantified the impact of calpain inhibitors on LTP in rodent hippocampal slices.

| Calpain Inhibitor | Concentration | Experimental Model | Effect on LTP | Reference |

| N-acetyl-Leu-Leu-norleucinal | 10-25 µM | Rat Hippocampal Slices (CA1) | Blocks LTP induction when applied before tetanus. | Denny et al., 1990[12] |

| N-acetyl-Leu-Leu-methioninal | 10-25 µM | Rat Hippocampal Slices (CA1) | Blocks LTP induction when applied before tetanus. | Denny et al., 1990[12] |

| Leupeptin | >50 µM | Rat Hippocampal Slices (CA1) | Blocks LTP at sufficient concentrations. | Denny et al., 1990[12] |

| E64 | 10 µM | APP/PS1 Mouse Hippocampal Slices | Restores impaired LTP to wild-type levels. | Trinidad et al., 2008[3][6] |

| BDA-410 | 100 nM | APP/PS1 Mouse Hippocampal Slices | Restores impaired LTP to wild-type levels. | Trinidad et al., 2008[3][6] |

| Calpain Inhibitor III | 10 µM | Rat Hippocampal Slices (CA1) | Enhances LTP magnitude when applied after induction. | Baudry et al., 2011[13] |

Note: The effect of inhibitors can be complex. While pre-treatment often blocks LTP, post-treatment with some inhibitors can enhance it, possibly by selectively inhibiting calpain-2's "braking" function.[13]

Detailed Experimental Protocol: Assessing Calpain Inhibitor Effects on LTP

This section outlines a typical experimental protocol for measuring the effect of a calpain inhibitor on LTP in acute hippocampal slices using extracellular field recordings.

1. Slice Preparation:

- Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).

- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

- Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

- Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

2. Electrophysiological Recording:

- Transfer a single slice to a recording chamber perfused with oxygenated aCSF at 30-32°C.

- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[14]

- Establish a stable baseline recording for 20-30 minutes by delivering test pulses every 30 seconds at an intensity that elicits 30-40% of the maximal response.

3. Drug Application:

- To test for blockage of induction, perfuse the slice with aCSF containing the calpain inhibitor (e.g., 10 µM E64) for 20-30 minutes prior to LTP induction.

- Maintain the presence of the inhibitor during the induction protocol.

4. LTP Induction:

- Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.[14][15]

5. Post-Induction Recording:

- Continue recording fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of potentiation.

- Compare the average fEPSP slope from the last 10 minutes of recording to the pre-induction baseline to quantify LTP.

Experimental Workflow Diagram

The Calpain-Cathepsin Hypothesis: An Indirect Link

The "calpain-cathepsin hypothesis" proposes a pathological cascade primarily relevant to neurodegeneration rather than synaptic plasticity under physiological conditions.[2][16] It posits that significant cellular stress (e.g., ischemia or trauma) leads to massive calcium influx and sustained calpain activation. This overactivation can permeabilize lysosomal membranes, causing the release of lysosomal proteases, such as cathepsins, into the cytoplasm.[16][17] These released cathepsins then contribute to widespread cellular damage and neuronal death.

While this hypothesis links calpains and cathepsins, it describes a cytotoxic pathway. It is distinct from the more nuanced, localized, and regulated roles these proteases play in synaptic remodeling.

A Distinct Role: Cathepsins in Synaptic Plasticity

It is important for drug development professionals to recognize that cathepsins themselves are directly involved in synaptic plasticity, independent of the calpain-cathepsin death cascade. This compound does not target these proteases.

Certain cathepsins, particularly Cathepsin B and Cathepsin S, are released into the extracellular space in an activity-dependent manner.[17] There, they play a crucial role in remodeling the extracellular matrix (ECM), which is essential for the structural changes that accompany long-lasting synaptic plasticity. For instance, Cathepsin B can activate matrix metalloproteinases (MMPs), which then digest components of the ECM, allowing for dendritic spine growth and stabilization.[17]

Conclusion and Future Directions

The molecular targets of this compound—calpain-1 and calpain-2—are undeniably critical regulators of synaptic plasticity. Preclinical evidence strongly supports the hypothesis that calpain activation is necessary for LTP, and that pathological overactivation, as seen in models of Alzheimer's disease, impairs this process.[3][6] Consequently, calpain inhibitors have demonstrated the ability to restore synaptic function in these models.

While this compound itself did not achieve sufficient brain penetration to test this hypothesis in humans, the foundational science remains robust. The development of future calpain inhibitors with improved CNS bioavailability is a promising therapeutic strategy for neurological disorders characterized by synaptic dysfunction. A key challenge will be to selectively modulate the activity of calpain-2, the neurodegenerative isoform, while preserving the function of the neuroprotective calpain-1.

It is also crucial for researchers to distinguish the direct role of calpains in synaptic plasticity from the related "calpain-cathepsin hypothesis" of cell death and the independent functions of extracellular cathepsins in synaptic remodeling. A nuanced understanding of these distinct proteolytic systems will be essential for the successful development of next-generation therapeutics for cognitive disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting calpain in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain and the Glutamatergic Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain-1 and Calpain-2: The Yin and Yang of Synaptic Plasticity and Neurodegeneration: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting the calpain hypothesis of learning and memory 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calpains at the Crossroads of Spinal Cord Physiology, Plasticity, and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calpain inhibitors block long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A molecular brake controls the magnitude of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 15. scientifica.uk.com [scientifica.uk.com]

- 16. arimatu-clinic.com [arimatu-clinic.com]

- 17. Cathepsins in neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Alicapistat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alicapistat (ABT-957) is a selective, orally bioavailable inhibitor of calpain-1 and calpain-2, enzymes implicated in the neurodegenerative cascade of Alzheimer's disease. Preclinical studies demonstrated neuroprotective effects in various models of neuronal damage. However, clinical development was halted during Phase I trials. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The termination of its clinical development was primarily due to the inability to achieve central nervous system (CNS) concentrations sufficient for target engagement.

Introduction: The Calpain Hypothesis in Neurodegeneration

The rationale for developing this compound is rooted in the "calpain-cathepsin hypothesis" of neurodegeneration.[1] Calpains are a family of calcium-dependent cysteine proteases. In pathological conditions such as Alzheimer's disease, dysregulation of intracellular calcium homeostasis leads to the sustained activation of calpains.[2] This aberrant activation contributes to neurodegeneration through several mechanisms:

-

Cleavage of p35 to p25: This conversion leads to the hyperactivation of cyclin-dependent kinase 5 (Cdk5), a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2]

-

Disruption of Synaptic Function: Calpains have been shown to cleave synaptic proteins, such as dynamin 1, leading to synaptic dysfunction.[2]

-

Excitotoxicity: Calpains are involved in the signaling cascades of N-methyl-D-aspartate (NMDA) receptors, which are associated with neuronal excitotoxicity.[2]

By selectively inhibiting calpain-1 and calpain-2, this compound was designed to mitigate these detrimental downstream effects.

Mechanism of Action and Preclinical Pharmacology

This compound is a potent and selective inhibitor of human calpain-1 and calpain-2.[3] Its chemical structure is (2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide.[2]

In Vitro Activity

| Target | IC50 | Reference |

| Human Calpain-1 | 395 nM | [3] |

Preclinical Efficacy

Preclinical studies demonstrated the neuroprotective potential of this compound in various in vitro and in vivo models.

| Model | Effect of this compound | Concentration/Dose | Reference |

| Rat Hippocampal Slice Cultures | Prevention of NMDA-induced neurodegeneration | 385 nM | [3] |

| Rat Hippocampal Slice Cultures | Prevention of Aβ oligomer-induced synaptic dysfunction | 385 nM | [3] |

| Rat Hippocampal Slice Cultures | Prevention of Aβ oligomer-induced deficits in synaptic transmission | 100 nM | [3] |

These preclinical findings provided a strong rationale for advancing this compound into clinical development for Alzheimer's disease.

Clinical Development Program

The clinical development of this compound consisted of several Phase I studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with mild-to-moderate Alzheimer's disease.

Pharmacokinetics

This compound exhibited a dose-proportional pharmacokinetic profile.[4]

| Parameter | Value | Population | Dose Range | Reference |